molecular formula C16H13BrN2O3S B3591175 methyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate CAS No. 6395-71-7

methyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3591175
CAS No.: 6395-71-7
M. Wt: 393.3 g/mol
InChI Key: JXXHXDPZDNAYTE-UHFFFAOYSA-N
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Description

Methyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate is a thiourea derivative featuring a benzoate ester core substituted with a carbamothioyl group linked to a 2-bromophenyl moiety. The bromine substituent at the ortho position on the phenyl ring may influence electronic and steric properties, distinguishing it from analogues with varying substituents or substitution patterns.

Properties

IUPAC Name

methyl 2-[(2-bromobenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-22-15(21)11-7-3-5-9-13(11)18-16(23)19-14(20)10-6-2-4-8-12(10)17/h2-9H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXHXDPZDNAYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361176
Record name STK096186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6395-71-7
Record name STK096186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves the reaction of 2-bromobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
Methyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate (Target) 2-Bromophenyl Not provided Not provided Ortho-bromine substituent; potential for steric hindrance and electronic effects. -
Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate 4-Biphenylylcarbonyl C22H18N2O3S 390.457 Bulkier biphenyl group; increased lipophilicity (logP inferred to be higher).
2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate 2-Hydroxyethyl C12H16N2O3S 268.33 Hydroxyethyl group enhances hydrogen bonding; stable crystal lattice (P1 space group).
2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate 4-Bromophenyl, 2-methylbenzoate C16H13BrO3 333.18 Para-bromine; methyl group on benzoate; used in heterocycle synthesis.
Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate Benzyl, 2-phenylethyl C25H26N2O2S 418.56 High logP (5.9968); bulky substituents limit solubility.
Key Observations:

Para-substituted bromophenyl derivatives are reported as photolysis precursors for oxazole synthesis, suggesting the target compound could share similar utility . The 4-biphenylylcarbonyl group () introduces extended conjugation and lipophilicity, which might enhance membrane permeability but reduce aqueous solubility compared to the bromophenyl variant.

Functional Group Modifications :

  • The 2-hydroxyethyl group in facilitates hydrogen bonding, as evidenced by its stable triclinic crystal structure (P1 space group, V = 627.78 ų). This contrasts with the target compound, where bromine’s steric effects could disrupt crystallinity.
  • Benzyl and phenylethyl substituents () drastically increase molecular weight (418.56 Da) and logP (5.9968), indicating high lipophilicity. This suggests the target compound, with a smaller substituent, may exhibit better solubility.

The high logP of ’s analogue implies suitability for blood-brain barrier penetration, whereas the target compound’s ortho-bromine might optimize binding to sterically sensitive enzyme pockets.

Physicochemical Properties

While explicit data for the target compound (e.g., logP, solubility) are unavailable, trends from analogues allow inferences:

  • Lipophilicity : The biphenyl () and benzyl/phenylethyl () groups increase logP, whereas hydroxyethyl () and bromine substituents may balance hydrophilicity and lipophilicity.
  • Crystallinity : The hydroxyethyl analogue’s detailed crystallography () highlights the role of hydrogen bonding in lattice stability—a feature less likely in the bromine-substituted target due to steric effects.

Biological Activity

Methyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzoate ester linked to a carbamothioyl group, which is further connected to a 2-bromophenyl moiety. This compound can be synthesized through multi-step organic reactions, typically involving the reaction of 2-bromobenzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with methyl 2-aminobenzoate in the presence of a base.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaMinimal inhibition

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. In a study involving various cancer cell lines, the compound showed cytotoxic effects, leading to cell death through apoptosis. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and disruption of mitochondrial integrity.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to altered signal transduction pathways. For instance, its interaction with mitochondrial proteins could promote apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering caspase activation.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates of bacteria. The results highlighted significant activity against resistant strains, suggesting its potential as an alternative treatment option in infectious diseases .
  • Cytotoxicity Assay : In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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